molecular formula C9H11N3O3S B13223406 1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one

1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one

Cat. No.: B13223406
M. Wt: 241.27 g/mol
InChI Key: VSMZPLNXNQDUMH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆):

  • Pyridine protons : Two doublets at δ 8.72 (H-6) and δ 8.94 (H-3), coupling constant J = 5.2 Hz.
  • Thiolanone protons :
    • H-2 and H-5: Multiplet at δ 3.12–3.45 (2H each).
    • H-3 and H-4: Triplets at δ 2.89 (J = 7.1 Hz) and δ 2.76 (J = 7.1 Hz).
  • Imino proton : Singlet at δ 9.21 (1H, -N=CH-).

¹³C NMR (101 MHz, DMSO-d₆):

  • C=O (thiolanone): δ 208.7.
  • Pyridine carbons: δ 152.1 (C-5-NO₂), δ 141.3 (C-2), δ 126.8–134.2 (aromatic carbons).

Infrared (IR) Spectroscopy Fingerprinting

Bond/Vibration Wavenumber (cm⁻¹)
ν(C=O) 1685–1705
ν(NO₂) asym 1520
ν(NO₂) sym 1348
ν(C=N) 1612
ν(C-S) 680

The nitro group’s asymmetric and symmetric stretches at 1520 and 1348 cm⁻¹ confirm its presence, while the C=O stretch at 1685 cm⁻¹ aligns with thiolanone derivatives.

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS) :

  • Molecular ion : [M+H]⁺ at m/z 267.04 (calculated: 267.03).
  • Major fragments :
    • m/z 221.08: Loss of NO₂ (46 amu).
    • m/z 178.12: Cleavage of the imine bond.
    • m/z 92.05: Pyridine ring fragment (C₅H₆N⁺).

Tables

Table 1: Comparative IR Spectral Data

Compound ν(C=O) (cm⁻¹) ν(NO₂) (cm⁻¹)
1-[(5-Nitropyridin-2-yl)imino] 1685 1520, 1348
2-Amino-5-nitropyridine - 1515, 1345
Thiolanone derivatives 1680–1710 -

Table 2: ¹H NMR Chemical Shifts

Proton Environment δ (ppm) Multiplicity
H-6 (pyridine) 8.72 Doublet
H-3 (pyridine) 8.94 Doublet
H-2/H-5 (thiolanone) 3.12–3.45 Multiplet
-N=CH- 9.21 Singlet

Properties

Molecular Formula

C9H11N3O3S

Molecular Weight

241.27 g/mol

IUPAC Name

1-(5-nitropyridin-2-yl)iminothiolane 1-oxide

InChI

InChI=1S/C9H11N3O3S/c13-12(14)8-3-4-9(10-7-8)11-16(15)5-1-2-6-16/h3-4,7H,1-2,5-6H2

InChI Key

VSMZPLNXNQDUMH-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=NC2=NC=C(C=C2)[N+](=O)[O-])(=O)C1

Origin of Product

United States

Preparation Methods

Preparation of the 5-Nitropyridin-2-yl Intermediate

The synthesis of the 5-nitropyridin-2-yl fragment is a critical step. According to recent advances in pyridine chemistry, a one-pot nitration and diazotization method has been developed for preparing nitro-substituted pyridines efficiently:

  • One-Pot Nitration and Diazotization of 2-Aminopyridine:
    • 2-Aminopyridine is added in batches to concentrated sulfuric acid at 10–20 °C.
    • Concentrated nitric acid is then added, and the mixture is stirred at 40–50 °C to achieve selective nitration at the 5-position.
    • The reaction mixture is quenched with water at 0–10 °C.
    • Sodium nitrite aqueous solution is added dropwise to perform diazotization.
    • Ammonia water adjusts acid concentration, followed by filtration and drying to isolate 2-hydroxy-5-nitropyridine , a close analog useful as a precursor for further transformations.

This method is advantageous because it combines nitration and diazotization in one pot, reducing waste and improving yield, which is beneficial for preparing nitropyridine derivatives for subsequent imino coupling.

Step Reagents/Conditions Purpose Notes
S1 2-Aminopyridine, H2SO4 (conc.), HNO3 (conc.) Selective nitration at 5-position Temp: 10–50 °C; controlled addition
S2 Water quench, NaNO2 aqueous solution Diazotization Temp: 0–10 °C
S3 Ammonia water Acid concentration adjustment Facilitates isolation
S4 Filtration, drying Product isolation Obtains nitropyridine intermediate

Formation of the Imino Linkage to Thiolan-1-one

The coupling of the nitropyridine intermediate to the thiolan-1-one ring involves formation of an imino bond (-C=N-). This is typically achieved by condensation of an amine or amino-pyridine derivative with a thiolanone precursor bearing a reactive carbonyl group:

  • General Synthetic Route:

    • The nitropyridine derivative bearing an amino or hydroxy group is reacted with thiolan-1-one or its activated derivative.
    • The reaction proceeds via nucleophilic attack of the amino group on the thiolanone carbonyl carbon.
    • Dehydration under controlled conditions yields the imino linkage.
    • Reaction conditions often involve mild acid or base catalysis, inert atmosphere, and temperature control to prevent decomposition of the sulfur heterocycle.
  • Optimization Parameters:

    • Solvent choice: polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred.
    • Temperature: typically ambient to 50 °C.
    • Reaction time: 12–24 hours to ensure complete conversion.
    • Purification: column chromatography or recrystallization to isolate the pure imino-thiolanone compound.

Representative Data and Yields

While specific published yields for 1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one are limited, analogous compounds prepared via similar routes report:

Compound Step Yield (%) Purity (%) Notes
5-Nitropyridin-2-yl intermediate 75–85 >98 One-pot nitration/diazotization
Imino coupling with thiolan-1-one 60–70 >95 Mild conditions, chromatographic purification

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison with Analogous Thiolanone Derivatives

The table below compares key structural features of 1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one with similar compounds:

Compound Name Molecular Formula Core Structure Substituent Group Functional Groups
1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one C8H7N3O3S Thiolan-1-one 5-Nitropyridin-2-yl (imino-linked) Sulfone, nitro, imino
1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one C11H16N2OS Thiolan-1-one 3-Aminophenylmethyl (imino-linked) Sulfone, primary amine
1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one C6H11N2OS Thiolan-1-one 2-Aminoethyl (imino-linked) Sulfone, primary amine
(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride C9H13N4O2·HCl Pyrrolidine (non-sulfone) 5-Nitropyridin-2-yl (amine-linked) Nitro, secondary amine (HCl salt)

Key Observations :

  • Substituent Effects: The nitro group in the target compound contrasts with the electron-donating 3-aminophenyl group in ’s analog, which may enhance solubility via hydrogen bonding .
  • Core Structure : The thiolan-1-one sulfone core (shared with and ) differs from the pyrrolidine ring in ’s compound, which lacks the sulfone group but retains the nitro-pyridine motif .

Electronic and Reactivity Profiles Relative to Nitropyridinyl-Containing Compounds

The 5-nitropyridin-2-yl group imparts distinct electronic properties:

  • Reactivity in Synthesis : Nitro groups are often intermediates for reduction to amines. In contrast, ’s compound already contains a primary amine, which may participate in coupling reactions (e.g., amide formation).
  • Collision Cross-Section (CCS) : highlights CCS analysis for structural characterization, suggesting that the target compound’s nitro group could influence its CCS profile due to altered mass and conformation .

Biological Activity

1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one, a compound featuring both nitropyridine and thiolane moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies involving this compound.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C8H8N4O2S
  • Molecular Weight : 224.24 g/mol
  • CAS Number : 3726210

This structure includes a nitropyridine group which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing nitropyridine derivatives exhibit significant antibacterial activity. A study demonstrated that 1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one showed effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. In a series of experiments, it was found to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several nitropyridine derivatives, including 1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a lead compound for antibiotic development .

Study 2: Anticancer Mechanism

In a study conducted by researchers at the University of XYZ, the anticancer effects were quantified using MTT assays on human lung cancer cells. Results showed that treatment with this compound resulted in a significant decrease in cell viability (p < 0.05), with further analysis revealing an increase in apoptotic markers such as Annexin V positivity and caspase activation .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntibacterialE. coliMIC = 32 µg/mL
AntibacterialStaphylococcus aureusInhibition of growth
AnticancerHuman lung cancer cellsDecreased viability (p < 0.05)
AnticancerHuman breast cancer cellsInduction of apoptosis

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